molecular formula C18H16N2O4S B428001 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate CAS No. 304897-00-5

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

Cat. No.: B428001
CAS No.: 304897-00-5
M. Wt: 356.4g/mol
InChI Key: CADVZYIHYGAPJD-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazinone core, which is a bicyclic structure containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzothiazinone Core: The initial step involves the cyclization of a suitable precursor to form the benzothiazinone core. This can be achieved through the reaction of 2-aminobenzenethiol with an appropriate acylating agent under acidic or basic conditions.

    Acetylation: The benzothiazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the acetylated benzothiazinone with methyl 4-aminobenzoate. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzothiazinone core is of particular interest for the development of new synthetic methodologies.

Biology

Biologically, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate has been investigated for its potential as an enzyme inhibitor. The presence of the benzothiazinone ring suggests it could interact with biological targets that have sulfur or nitrogen-containing active sites.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against bacterial and fungal infections, making it a candidate for antimicrobial drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiazinone core can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Similar in structure but contains an oxygen atom instead of sulfur.

    N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]-2-pyrrolidinecarboxylate: Another benzoxazine derivative with different substituents.

Uniqueness

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is unique due to the presence of both sulfur and nitrogen in its bicyclic core, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-8-12(9-7-11)19-16(21)10-15-17(22)20-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVZYIHYGAPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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